3-bromo-N-(pyridin-4-ylmethyl)aniline
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Overview
Description
3-bromo-N-(pyridin-4-ylmethyl)aniline is an organic compound with the molecular formula C12H11BrN2. It is characterized by the presence of a bromine atom attached to the benzene ring and a pyridin-4-ylmethyl group attached to the nitrogen atom of the aniline moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromoaniline with pyridin-4-ylmethanol under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for 3-bromo-N-(pyridin-4-ylmethyl)aniline often involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(pyridin-4-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-bromo-N-(pyridin-4-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-bromoaniline: Lacks the pyridin-4-ylmethyl group.
N-(pyridin-4-ylmethyl)aniline: Lacks the bromine atom.
4-bromo-N-(pyridin-4-ylmethyl)aniline: Bromine atom is attached to a different position on the benzene ring.
Uniqueness
3-bromo-N-(pyridin-4-ylmethyl)aniline is unique due to the presence of both the bromine atom and the pyridin-4-ylmethyl group, which confer specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C12H11BrN2 |
---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
3-bromo-N-(pyridin-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H11BrN2/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2 |
InChI Key |
NDAMMXDTFWOIME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCC2=CC=NC=C2 |
Origin of Product |
United States |
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